

# 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

**Cat. No.:** B1586212

[Get Quote](#)

An In-depth Technical Guide: Structure Elucidation of **4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid**

## Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. An unambiguous structural assignment is paramount for understanding physicochemical properties, predicting biological activity, and ensuring intellectual property integrity. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of **4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid**, a substituted aromatic sulfonamide. We will proceed through a logical, self-validating sequence of analytical experiments, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each technique.

## Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before probing the connectivity of a molecule, its elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose,

providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[1][2]

## High-Resolution Mass Spectrometry (HRMS)

**Principle:** HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio ( $m/z$ ) of an ion with exceptional precision (typically to four or more decimal places).[2] This accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions, thereby yielding a single, unambiguous molecular formula.

**Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS**

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 10  $\mu\text{g/mL}$ ) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
- **Instrument Calibration:** Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced. For this molecule, the protonated species  $[\text{M}+\text{H}]^+$  is expected in positive ion mode.
- **Data Acquisition:** Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 100-500 Da).
- **Data Analysis:** Process the acquired spectrum to identify the monoisotopic peak for the  $[\text{M}+\text{H}]^+$  ion. Use the instrument's software to calculate the molecular formula based on the measured accurate mass.

**Expected HRMS Data:**

Parameter	Expected Value
Molecular Formula	<chem>C13H17NO4S</chem>
Exact Mass (Neutral)	283.0878
Measured Ion ( $[M+H]^+$ )	284.0951
Molecular Weight	283.34

## Degree of Unsaturation (DoU)

With the molecular formula confirmed, the Degree of Unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds within the structure, providing the first glimpse into the molecule's framework.

Calculation: For a formula  $C_aH_eN_oX_eS_e$ :  $DoU = a - (b/2) + (c/2) + 1$   $DoU = 13 - (17/2) + (1/2) + 1$   $DoU = 13 - 8.5 + 0.5 + 1 = 6$

Interpretation: A DoU of 6 is consistent with the proposed structure:

- Benzene ring: 4 degrees (1 ring + 3 double bonds)
- Carboxylic acid (C=O): 1 degree
- Piperidine ring: 1 degree
- Total: 6 degrees

This initial data provides a strong mathematical foundation upon which the subsequent spectroscopic analysis will be built.

## Functional Group Identification via Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.<sup>[3][4]</sup> It operates on the principle that

chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its bond vibrations.[5]

#### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric H<sub>2</sub>O and CO<sub>2</sub>.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The final spectrum is automatically ratioed against the background and presented as absorbance or transmittance versus wavenumber (cm<sup>-1</sup>).

#### Predicted FTIR Absorption Bands for **4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid**:

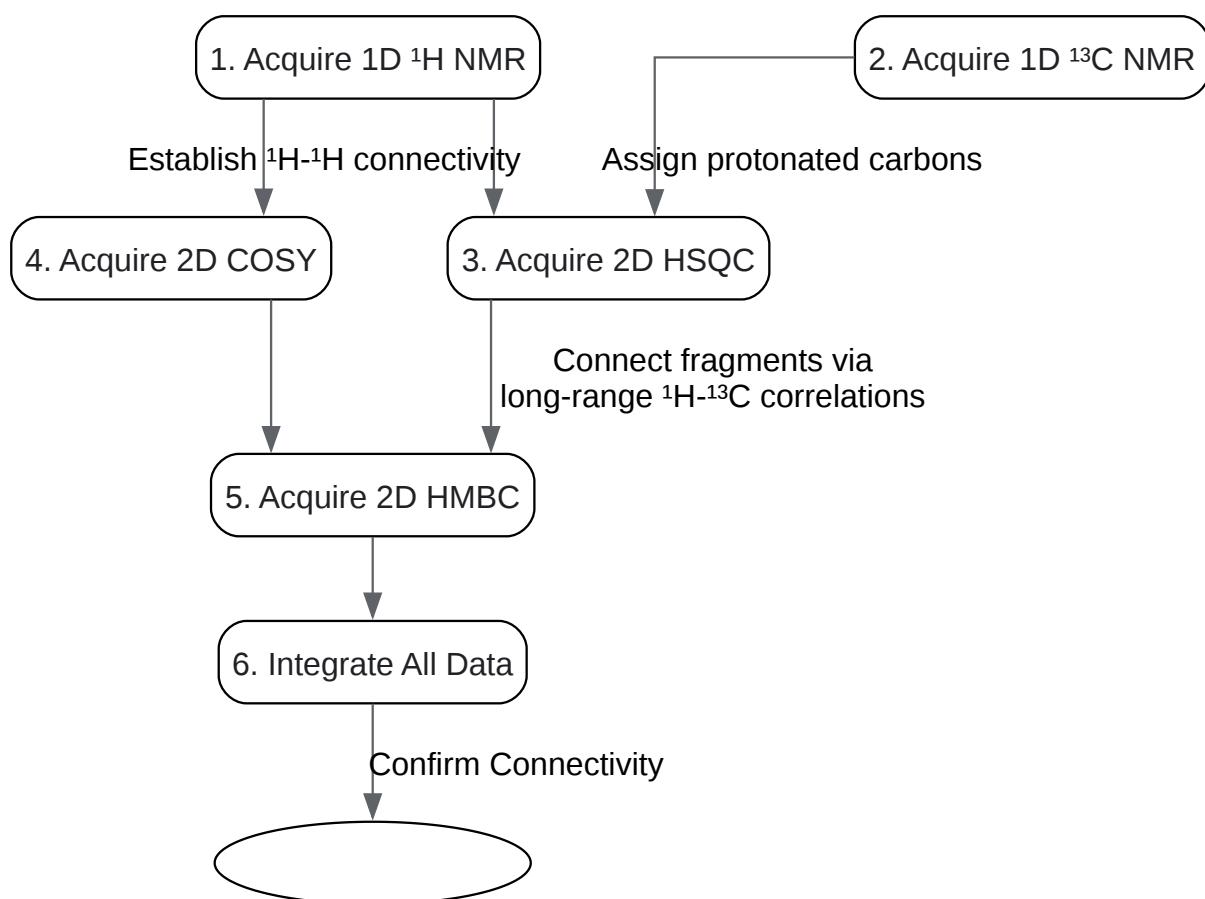
Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
3000-3100	C-H stretch	Aromatic
2850-2960	C-H stretch	Aliphatic (Methyl, Piperidine)
1300-1350 & 1140-1180	S=O asymmetric & symmetric stretch	Sulfonamide
1500-1600	C=C stretch	Aromatic Ring

The presence of these characteristic bands provides direct physical evidence for the key functional groups: a carboxylic acid, an aromatic ring, aliphatic moieties, and a sulfonamide group, fully corroborating the deductions from the molecular formula.

# Mapping the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.<sup>[9]</sup>

## Logical Workflow for NMR Analysis



[Click to download full resolution via product page](#)

Caption: A standard workflow for NMR-based structure elucidation.

## <sup>1</sup>H NMR Spectroscopy

<sup>1</sup>H NMR provides the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, ~400 MHz):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	Broad Singlet	1H	COOH	Acidic proton, often broad and downfield.
~8.2	Singlet (or narrow d)	1H	Ar-H (H2)	Ortho to electron-withdrawing COOH and SO <sub>2</sub> NR <sub>2</sub> .
~7.8	Doublet	1H	Ar-H (H6)	Ortho to methyl, coupled to H5.
~7.4	Doublet	1H	Ar-H (H5)	Ortho to methyl, coupled to H6.
~3.0	Multiplet	4H	N-CH <sub>2</sub> (Piperidine)	Protons adjacent to the nitrogen of the sulfonamide.
~2.6	Singlet	3H	Ar-CH <sub>3</sub>	Methyl group attached to the aromatic ring.
~1.6	Multiplet	6H	-CH <sub>2</sub> - (Piperidine)	Remaining piperidine protons.

## <sup>13</sup>C NMR Spectroscopy

$^{13}\text{C}$  NMR reveals the number of unique carbon environments in the molecule.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , ~100 MHz):

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~170	$\text{C}=\text{O}$	Carboxylic acid carbon.
~142	Ar-C (C4)	Aromatic carbon attached to the methyl group.
~138	Ar-C (C3)	Aromatic carbon attached to the sulfonyl group.
~135	Ar-C (C1)	Aromatic carbon attached to the carboxyl group.
~132	Ar-CH (C6)	Aromatic methine carbon.
~130	Ar-CH (C5)	Aromatic methine carbon.
~128	Ar-CH (C2)	Aromatic methine carbon.
~48	$\text{N}-\text{CH}_2$	Piperidine carbons adjacent to nitrogen.
~25	$-\text{CH}_2-$	Piperidine carbon.
~23	$-\text{CH}_2-$	Piperidine carbon.
~21	Ar- $\text{CH}_3$	Aromatic methyl carbon.

## 2D NMR: Connecting the Pieces

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out spin systems.

- Expected Key Correlations:

- Strong correlation between the aromatic protons at  $\delta$  ~7.8 (H6) and  $\delta$  ~7.4 (H5).

- A network of correlations connecting all the aliphatic protons of the piperidine ring ( $\delta \sim 3.0$  and  $\delta \sim 1.6$ ).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to. It is the definitive way to assign the signals from protonated carbons.

- Expected Key Correlations:

- $\delta(^1\text{H}) 7.8 \text{ ppm} \leftrightarrow \delta(^{13}\text{C}) \sim 132 \text{ ppm}$  (C6-H6)
- $\delta(^1\text{H}) 7.4 \text{ ppm} \leftrightarrow \delta(^{13}\text{C}) \sim 130 \text{ ppm}$  (C5-H5)
- $\delta(^1\text{H}) 8.2 \text{ ppm} \leftrightarrow \delta(^{13}\text{C}) \sim 128 \text{ ppm}$  (C2-H2)
- $\delta(^1\text{H}) 2.6 \text{ ppm} \leftrightarrow \delta(^{13}\text{C}) \sim 21 \text{ ppm}$  ( $\text{CH}_3$ )
- Correlations for all piperidine  $\text{CH}_2$  groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2-3 bonds, allowing for the connection of non-coupled fragments.[\[10\]](#)

Caption: Key HMBC correlations confirming the molecular assembly.

- Crucial HMBC Correlations for Structure Proof:

- Methyl to Ring: The protons of the methyl group ( $\delta \sim 2.6$ ) should show correlations to C4, C3, and C5 of the aromatic ring, unequivocally placing the methyl group at position 4.
- Piperidine to Ring: The N- $\text{CH}_2$  protons of the piperidine ring ( $\delta \sim 3.0$ ) must show a correlation to the aromatic carbon C3, proving the sulfonamide is attached at this position.
- Carboxyl to Ring: The acidic proton (if observable) or, more reliably, the aromatic proton H2 ( $\delta \sim 8.2$ ) should show a correlation to the carboxyl carbon ( $\delta \sim 170$ ), confirming the C1 position of the benzoic acid moiety.

# Final Confirmation with Mass Spectrometry

## Fragmentation

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) offers confirmatory structural evidence by analyzing the fragmentation pattern of the molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS

- In a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF), the  $[M+H]^+$  ion ( $m/z$  284.1) is mass-selected in the first analyzer.
- This selected ion is passed into a collision cell filled with an inert gas (e.g., argon).
- The ion is accelerated, and upon colliding with the gas, it fragments at its weakest bonds.
- The resulting fragment ions are analyzed in the second mass analyzer, generating an MS/MS spectrum.

Predicted Fragmentation Pattern:

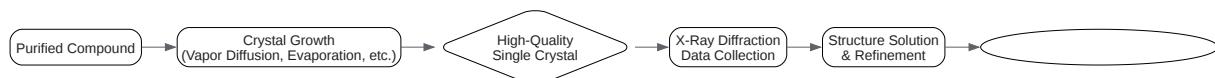
m/z of Fragment	Lost Neutral Fragment	Structure of Fragment Ion
266.08	$H_2O$	Ion resulting from loss of water from the carboxyl group.
238.09	COOH	Loss of the carboxyl group as a radical.
198.05	Piperidine	Cleavage of the S-N bond, loss of the piperidine ring.
155.05	$SO_2 +$ Piperidine	Loss of the entire piperidine-1-sulfonyl group.
84.08	$C_{10}H_9O_4S$	The piperidine ring itself as a charged fragment.

The observation of these specific fragments provides strong, independent validation of the connectivity established by NMR.

## The Gold Standard: Single Crystal X-Ray Crystallography

For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique.[\[14\]](#)[\[15\]](#)[\[16\]](#) It is contingent on the ability to grow a high-quality single crystal of the compound.

Principle: When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the precise position of every atom can be determined.[\[17\]](#)[\[18\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for single-crystal X-ray crystallography analysis.

A successful crystallographic experiment would not only confirm the atomic connectivity determined by NMR but would also provide precise bond lengths, bond angles, and information about the solid-state packing and intermolecular interactions.

## Conclusion

The structural elucidation of **4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid** is achieved through a synergistic and hierarchical application of modern analytical techniques. The process begins with HRMS to establish the molecular formula, which is then corroborated by the Degree of Unsaturation. FTIR provides rapid confirmation of the key functional groups. The core of the elucidation is performed using a suite of NMR experiments, where  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide an inventory of atoms, and 2D techniques like COSY, HSQC, and particularly HMBC,

are used to painstakingly connect these atoms into a coherent molecular framework. Finally, MS/MS fragmentation offers a powerful method to validate this proposed connectivity. Should an absolute proof be required, X-ray crystallography stands as the definitive method. Each technique provides a layer of evidence that, when combined, creates a self-validating and unassailable structural assignment, meeting the rigorous standards of modern chemical science.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sydney.edu.au [sydney.edu.au]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. azooptics.com [azooptics.com]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. jchps.com [jchps.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 16. rigaku.com [rigaku.com]
- 17. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586212#4-methyl-3-piperidine-1-sulfonyl-benzoic-acid-structure-elucidation]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)